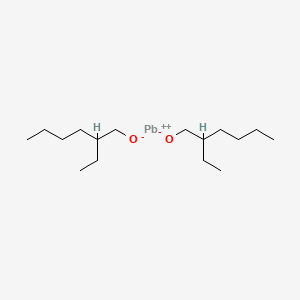
5-Cyclopentyl-2,4-xylenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentyl-2,4-xylenol is an organic compound that belongs to the class of phenols It is characterized by a cyclopentyl group attached to the benzene ring, which also has two methyl groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-2,4-xylenol can be achieved through several synthetic routes. One common method involves the alkylation of 2,4-xylenol with cyclopentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentyl-2,4-xylenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentyl-2,4-dimethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclopentyl-2,4-benzoquinone.
Reduction: Formation of cyclopentyl-2,4-dimethylcyclohexanol.
Substitution: Formation of halogenated derivatives like 5-cyclopentyl-2,4-dibromo-xylenol.
Aplicaciones Científicas De Investigación
5-Cyclopentyl-2,4-xylenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Cyclopentyl-2,4-xylenol involves its interaction with biological targets through its phenolic group. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to its antimicrobial effects. The cyclopentyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylphenol: Lacks the cyclopentyl group, resulting in different chemical properties.
5-Cyclopentyl-2,4-dimethylcyclohexanol: A reduced form of 5-Cyclopentyl-2,4-xylenol.
5-Cyclopentyl-2,4-benzoquinone: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl and phenolic groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
60834-69-7 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
5-cyclopentyl-2,4-dimethylphenol |
InChI |
InChI=1S/C13H18O/c1-9-7-10(2)13(14)8-12(9)11-5-3-4-6-11/h7-8,11,14H,3-6H2,1-2H3 |
Clave InChI |
UUJXQBDCMBHRJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2CCCC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




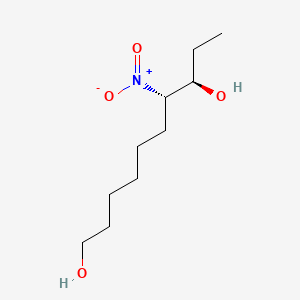
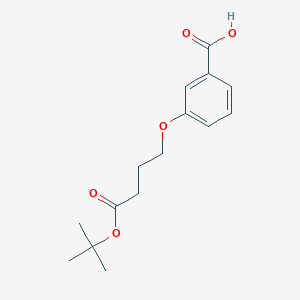
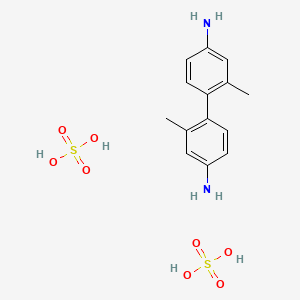




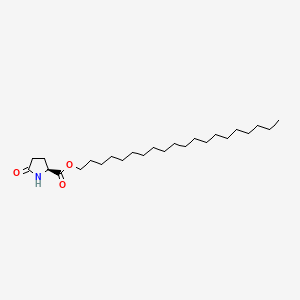


![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
